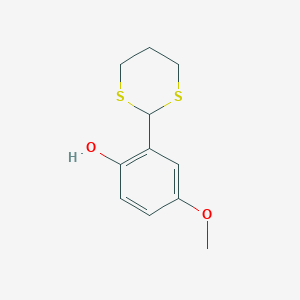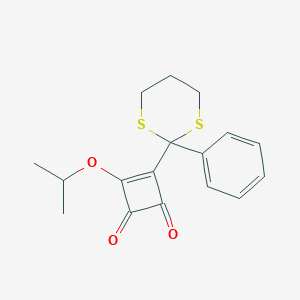![molecular formula C14H17N3OS B303449 5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as DMBI, is a compound that has been extensively studied for its potential applications in scientific research. DMBI is a thioxoimidazolidinone derivative and has a unique chemical structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
DMBI has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. DMBI has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of DMBI is not fully understood. However, it is believed that DMBI exerts its biological activities through the inhibition of various enzymes and proteins. For example, DMBI has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. DMBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMBI has been shown to possess a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory activities. DMBI has also been shown to possess antitumor, antifungal, and antiviral properties. In addition, DMBI has been shown to inhibit the activity of various enzymes and proteins, including xanthine oxidase and topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
DMBI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. DMBI is also readily available and relatively inexpensive. However, there are also some limitations to using DMBI in lab experiments. For example, DMBI has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMBI has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
Zukünftige Richtungen
There are several future directions for DMBI research. One potential direction is to study the potential applications of DMBI in the treatment of various diseases. For example, DMBI has been shown to possess potent antioxidant and anti-inflammatory activities, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study the mechanism of action of DMBI in more detail. By understanding how DMBI exerts its biological activities, we may be able to develop more effective treatments for various diseases. Finally, future research could focus on developing new synthesis methods for DMBI that improve its solubility and other properties, making it easier to work with in lab experiments.
Synthesemethoden
DMBI can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethyl-2-thiourea in the presence of a catalytic amount of glacial acetic acid. This reaction leads to the formation of DMBI as a yellow crystalline solid. Other methods such as the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide have also been reported in the literature.
Eigenschaften
Produktname |
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C14H17N3OS |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H17N3OS/c1-15(2)11-7-5-10(6-8-11)9-12-13(18)17(4)14(19)16(12)3/h5-9H,1-4H3/b12-9- |
InChI-Schlüssel |
YKAJAFKTFBCCQO-XFXZXTDPSA-N |
Isomerische SMILES |
CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
Kanonische SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




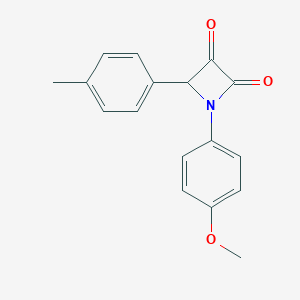

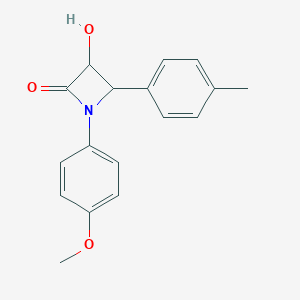

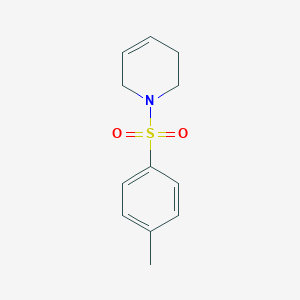

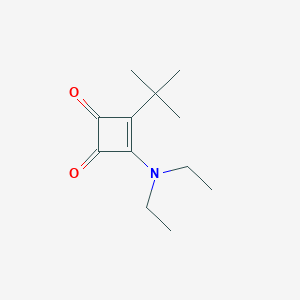
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
